Structural and Physicochemical Differentiation of Fmoc-Valinol from Alternative Fmoc-Amino Alcohols
Fmoc-Valinol (MW 325.40, C20H23NO3) possesses a distinct steric profile compared to other Fmoc-amino alcohols used in peptide alcohol synthesis, such as Fmoc-Phenylalaninol (MW 373.44, C24H23NO3) and Fmoc-Leucinol (MW 339.43, C21H25NO3) . Its isopropyl side chain offers a balance between hydrophobicity (cLogP ~3.93) and steric hindrance, influencing resin loading efficiency and subsequent coupling steps [1]. This difference in molecular weight and side-chain volume directly impacts the molar quantity of building block that can be loaded onto solid supports and the resulting peptide's final mass and physical properties .
| Evidence Dimension | Molecular Weight and Side-Chain Steric Bulk |
|---|---|
| Target Compound Data | MW = 325.40; isopropyl side chain |
| Comparator Or Baseline | Fmoc-Phenylalaninol: MW = 373.44; benzyl side chain. Fmoc-Leucinol: MW = 339.43; isobutyl side chain |
| Quantified Difference | Fmoc-Valinol MW is 48.04 Da lower than Fmoc-Phenylalaninol; 14.03 Da lower than Fmoc-Leucinol |
| Conditions | Physical property comparison based on molecular structure and literature values |
Why This Matters
Lower molecular weight enables higher molar loading on solid supports per unit mass of resin, which can improve synthetic economy for larger-scale peptide alcohol production.
- [1] Molbase. Fmoc-Valinol physicochemical data. CAS 160885-98-3. Accessed 2026. View Source
